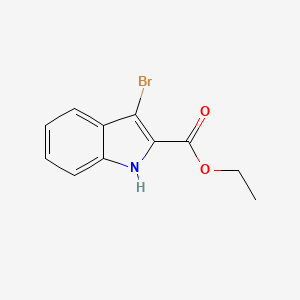
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine (NAMM-3MBB) is a synthetic organic compound belonging to the class of amines. It is a colorless, water-soluble compound with a molecular weight of 190.3 g/mol. NAMM-3MBB has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Fleck et al. (2003) highlights the synthesis of a key intermediate related to N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine, emphasizing its role in the preparation of antibiotics for veterinary pathogens. This research provides insights into efficient and stereoselective synthesis processes (Fleck et al., 2003).
Catalysis and Functionalization
- Research by Payne et al. (2013) demonstrated the catalyzed hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This method involves direct alkylation of unprotected secondary amines, leading to the creation of various N-heterocycles, including azepane derivatives (Payne et al., 2013).
Ionic Liquids and Green Chemistry
- Belhocine et al. (2011) explored the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids. This work contributes to green chemistry by providing alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Pharmaceutical Applications
- Jain et al. (2016) developed a method for the enantioselective functionalization of amines, including azepanes. This process is crucial for drug discovery, as these aza-heterocycles are common in therapeutic agents (Jain et al., 2016).
Materials Science
- Samerjit et al. (2016) investigated amine-functionalized zeolites, including compounds related to azepane, for their catalytic activity in transesterification, showcasing the material's potential in chemical engineering (Samerjit et al., 2016).
Propiedades
IUPAC Name |
N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGWLMGVKKUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

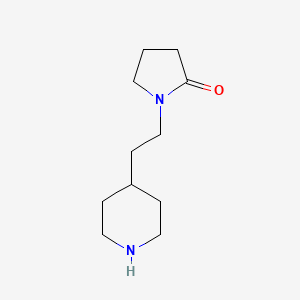

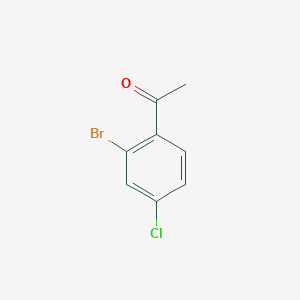
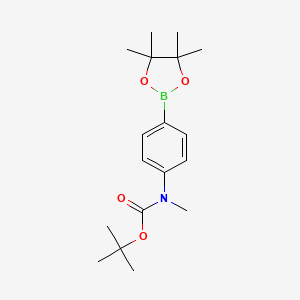

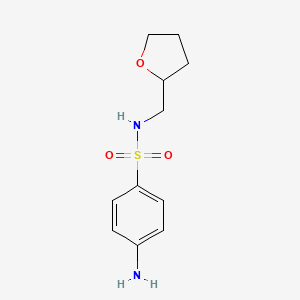
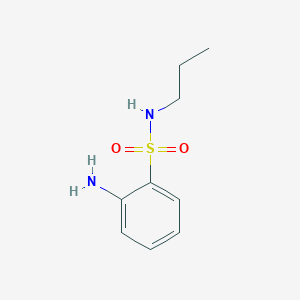



![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
